![molecular formula C13H20ClNO4 B15341816 2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 35158-64-6](/img/structure/B15341816.png)
2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
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Description
Chemical Structure: The compound features a dimethylazanium group (quaternary ammonium), an ester-linked acetyloxyethyl chain, and a 3-methoxyphenoxy aromatic moiety. Its molecular formula is C₁₃H₂₀ClNO₄, with a molecular weight of 289.75 g/mol . The 3-methoxy group on the phenoxy ring enhances electronic effects and bioactivity, while the quaternary ammonium group contributes to ionic properties and membrane interactions.
Synthesis: Synthesized via:
Nucleophilic substitution between 3-methoxyphenol and chloroacetyl chloride.
Esterification with 2-dimethylaminoethanol.
Quaternization using HCl or methyl chloride (yields: 75–90%) .
Applications: Potential uses include antimicrobial agents, herbicide adjuvants, and materials science (e.g., antimicrobial coatings) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxyphenoxy Derivatives
Key Difference : The 3-methoxy derivative exhibits balanced electronic and steric effects, enhancing membrane interaction and bioactivity compared to 2- and 4-position isomers .
Substituted Phenoxy Derivatives
Key Difference : The 3-methoxy group in the target compound offers better bioavailability than chloro derivatives and less steric bulk than ethoxy analogs, optimizing receptor binding .
Quaternary Ammonium Salts with Varied Moieties
Key Difference: The target compound’s phenoxy-acetyloxyethyl chain provides flexibility for membrane integration, unlike rigid fused-ring or bulky cyclohexyl analogs .
Properties
CAS No. |
35158-64-6 |
---|---|
Molecular Formula |
C13H20ClNO4 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)7-8-17-13(15)10-18-12-6-4-5-11(9-12)16-3;/h4-6,9H,7-8,10H2,1-3H3;1H |
InChI Key |
LAGUJVPOOUPWGF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=CC=CC(=C1)OC.[Cl-] |
Origin of Product |
United States |
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